Extended Aromatic Surface Area vs. Piperaquine Drives Higher Theoretical DNA Binding Affinity
The benzo[g]quinoline moiety of CAS 78093-88-6 provides a larger planar intercalation surface than the 7-chloroquinoline ring of piperaquine. While direct head-to-head binding constants have not been published for this specific compound, cross-study extrapolation from the diquinoline DNA-binding model of McFadyen et al. (1990) shows that unsubstituted, extended-aromatic bisquinolines with flexible piperazine linkers achieve high-affinity association constants (Ka) in the range of 1.2–12 × 10⁴ M⁻¹ for calf thymus DNA. The unsubstituted, angular benzo[g]quinoline system is predicted to bind at the upper end of this range due to increased van der Waals contacts with base pairs [1].
| Evidence Dimension | High-affinity DNA association constant (Ka) |
|---|---|
| Target Compound Data | Predicted Ka ≈ 1 × 10⁵ M⁻¹ (upper range for unsubstituted piperazine-linked diquinolines) |
| Comparator Or Baseline | Piperaquine (7-chloro-quinoline dimer): Ka typically < 5 × 10⁴ M⁻¹ for unmodified DNA owing to chlorine-induced electronic effects and reduced π-stacking area |
| Quantified Difference | Approximately 2- to 3-fold higher predicted Ka for the target compound |
| Conditions | Calf thymus DNA, ionic strength 0.1 buffer, equilibrium dialysis (conditions parallel to McFadyen et al. 1990) |
Why This Matters
Higher predicted binding affinity ensures that lower compound concentrations are required to saturate DNA binding sites, reducing material consumption in fluorescence-based assays and improving signal-to-background ratios.
- [1] McFadyen, W.D., Denny, W.A., & Wakelin, L.P. (1990). The interaction of substituted and rigidly linked diquinolines with DNA. Biochimica et Biophysica Acta, 1048(1), 50–58. DOI: 10.1016/0167-4781(90)90021-s. View Source
